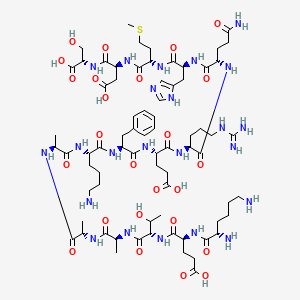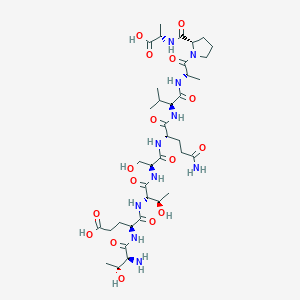
Autocamtide 2, amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Autocamtide 2, amide is a substrate (100 μM final concentration) for CaMK family assays.
Wissenschaftliche Forschungsanwendungen
Role in Synaptic Plasticity
Autocamtide-2-related inhibitory peptide (AIP), a specific inhibitor of CaMKII, has been studied for its role in synaptic plasticity. Research indicates that AIP blocks the induction and maintenance of long-term potentiation (LTP) of C-fiber evoked field potentials in the spinal dorsal horn, suggesting that CaMKII activation is crucial for the induction and early-phase maintenance of LTP but not for its later-phase maintenance (Liu Xian-guo, 2003).
Drug Discovery and Biological Target Identification
AMIDE, the AutoMated Inverse Docking Engine, facilitates high-throughput screening by using AutoDock-GPU for improved performance and reliability in drug discovery. This tool is particularly useful for biological target identification, demonstrating substantial speed-up improvements and compatibility across computing platforms (P. Darme et al., 2021).
Enzyme Assay Development
The development of a sensitive fluorescent substrate for Autolysin E, a bacterial type II amidase, has facilitated the quantification of amidase activity. This advancement is significant for the drug discovery process, offering a high throughput compatible method for testing potential lead candidates for enzyme inhibition (Nicolas Lützner et al., 2009).
Green Chemistry in Amide Synthesis
Research on green procedures for the synthesis of amides from various starting materials highlights the importance of developing environmentally friendly methods. Catalytic approaches conducted in aqueous mediums have been reviewed, offering insights into sustainable synthetic strategies (Rocío García-Álvarez et al., 2013).
Optogenetic Tools for Studying Kinetics of Synaptic Plasticity
The development of photoactivatable autocamtide inhibitory peptide 2 (paAIP2), a genetically encoded inhibitor of CaMKII activity, exemplifies the application of optogenetics in elucidating the temporal windows of signaling activity required for synaptic plasticity. This tool has shown that CaMKII activity during specific periods is essential for inducing LTP and learning, underscoring the value of precise temporal control in understanding molecular mechanisms underlying synaptic and behavioral plasticity (H. Murakoshi et al., 2017).
Eigenschaften
Molekularformel |
C₆₅H₁₁₉N₂₃O₁₉ |
|---|---|
Molekulargewicht |
1526.79 |
Sequenz |
One Letter Code: KKALRRQETVDAL-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1574794.png)

